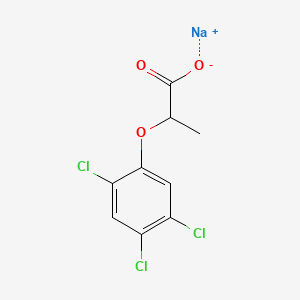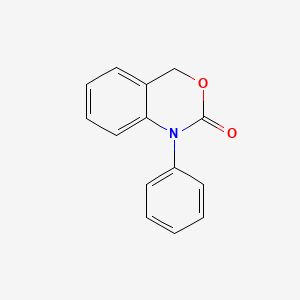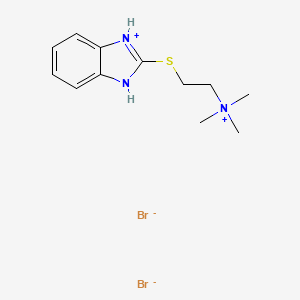
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C12H18N3SBrHBr It is a quaternary ammonium salt that contains a benzimidazole moiety, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of benzimidazole derivatives with ethyl bromide and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with an appropriate thiol compound to introduce the thioethyl group.
Quaternization: The resulting benzimidazolylthioethyl compound is then reacted with trimethylamine and ethyl bromide to form the quaternary ammonium salt.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the thioethyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted quaternary ammonium salts.
Scientific Research Applications
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Trimethylammonium Bromide: A quaternary ammonium salt with various industrial applications.
Ethyl Bromide: A common alkylating agent used in organic synthesis.
Uniqueness
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to the combination of the benzimidazole moiety and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18129-33-4 |
|---|---|
Molecular Formula |
C12H19Br2N3S |
Molecular Weight |
397.17 g/mol |
IUPAC Name |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C12H18N3S.2BrH/c1-15(2,3)8-9-16-12-13-10-6-4-5-7-11(10)14-12;;/h4-7H,8-9H2,1-3H3,(H,13,14);2*1H/q+1;;/p-1 |
InChI Key |
KIDCVJGDNQETMO-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


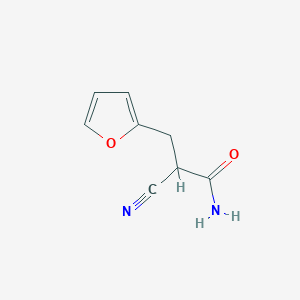

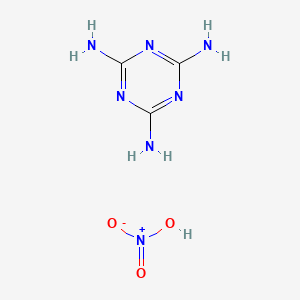
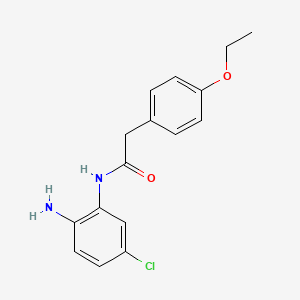

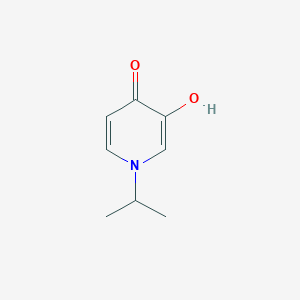
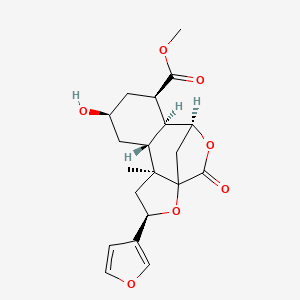




![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
